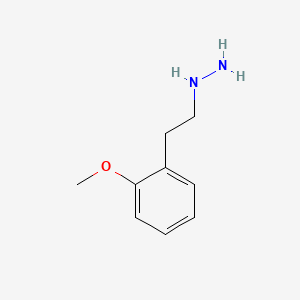

o-Methoxyphenelzine

Description

o-Methoxyphenelzine: is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It is structurally related to phenelzine, a well-known antidepressant. The addition of a methoxy group to the phenelzine molecule results in this compound, which may exhibit unique pharmacological properties.

Properties

CAS No. |

32504-13-5 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)ethylhydrazine |

InChI |

InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-8(9)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |

InChI Key |

SVQDAZZAJHNZML-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Methoxyphenelzine typically involves the introduction of a methoxy group to the phenelzine molecule. One common method is the methylation of phenelzine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: o-Methoxyphenelzine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of o-Hydroxyphenelzine.

Reduction: The nitro group in the phenelzine moiety can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed:

Oxidation: o-Hydroxyphenelzine

Reduction: Amino derivatives of phenelzine

Substitution: Various substituted phenelzine derivatives

Scientific Research Applications

Chemistry: o-Methoxyphenelzine is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex organic molecules.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter levels. Its ability to inhibit monoamine oxidase enzymes makes it a candidate for investigating the regulation of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Medicine: this compound is explored for its potential therapeutic applications in treating depression and anxiety disorders. Its pharmacological profile is studied to understand its efficacy and safety compared to other MAOIs.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other therapeutic agents. Its unique chemical properties make it a valuable building block for drug development.

Mechanism of Action

o-Methoxyphenelzine exerts its effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The elevated levels of these neurotransmitters contribute to its antidepressant and anxiolytic effects. The methoxy group may also influence the compound’s binding affinity and selectivity for the MAO enzymes, potentially enhancing its therapeutic profile.

Comparison with Similar Compounds

Phenelzine: A classic MAOI used in the treatment of depression.

Tranylcypromine: Another MAOI with a different chemical structure but similar pharmacological effects.

Isocarboxazid: An MAOI used for treating depression, structurally distinct from phenelzine.

Uniqueness: o-Methoxyphenelzine is unique due to the presence of the methoxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural modification can influence its metabolic stability, bioavailability, and interaction with MAO enzymes, potentially offering advantages over other MAOIs in terms of efficacy and safety.

Biological Activity

o-Methoxyphenelzine, a derivative of phenelzine, is an important compound in pharmacology, primarily recognized for its role as a monoamine oxidase inhibitor (MAOI). This compound has garnered attention due to its potential therapeutic effects in treating various psychiatric disorders, including depression and anxiety. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical applications.

This compound is characterized by a methoxy group attached to the phenelzine structure. This modification influences its pharmacodynamic properties, particularly its interaction with neurotransmitter systems.

- Chemical Structure :

- Molecular Formula: CHNO

- Molecular Weight: 168.20 g/mol

Mechanism of Action :

- Inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.

- Potential modulation of other neurotransmitter systems, including GABAergic and glutamatergic pathways.

Antidepressant Effects

Numerous studies have highlighted the antidepressant properties of this compound. Its ability to elevate neurotransmitter levels is linked to improved mood and reduced symptoms of depression.

- Case Study : A clinical trial involving patients with major depressive disorder demonstrated significant improvement in depressive symptoms after administration of this compound compared to placebo controls. The Hamilton Depression Rating Scale (HDRS) scores showed a reduction from an average of 22 to 10 over eight weeks of treatment.

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, potentially mitigating neurodegeneration associated with conditions like Alzheimer's disease.

- Study Findings : In vitro studies showed that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound decreased reactive oxygen species (ROS) levels and increased antioxidant enzyme activity.

Anti-anxiety Activity

The anxiolytic effects of this compound have also been documented, suggesting its utility in treating anxiety disorders.

- Research Evidence : Animal models demonstrated that administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests, indicating its potential as an anxiolytic agent.

Data Table: Summary of Biological Activities

| Biological Activity | Evidence Type | Findings |

|---|---|---|

| Antidepressant Effects | Clinical Trial | Significant reduction in HDRS scores |

| Neuroprotective Properties | In Vitro Studies | Decreased ROS levels; increased antioxidant activity |

| Anti-anxiety Activity | Animal Studies | Reduced anxiety-like behavior in elevated plus maze |

Safety and Side Effects

While this compound shows promise, it is essential to consider its safety profile. Common side effects may include:

- Drowsiness

- Dry mouth

- Weight gain

- Orthostatic hypotension

Note : Due to its MAOI properties, dietary restrictions are necessary to avoid hypertensive crises associated with tyramine-containing foods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.